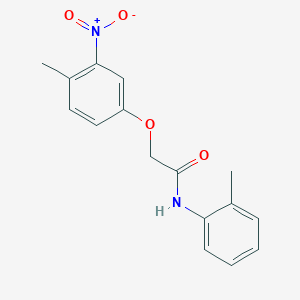
N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
説明
Synthesis Analysis
Synthesis methods for benzenesulfonamide derivatives often involve the condensation of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles or nucleophiles. These reactions can yield a wide array of benzenesulfonamide compounds with diverse functional groups, indicating a flexible synthetic pathway that can be tailored for specific structural features (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformations. These structures can exhibit hydrogen bonding and π-π interactions, contributing to their stability and potential for forming supramolecular assemblies (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide compounds participate in various chemical reactions, including substitution reactions, due to the presence of reactive functional groups. These reactions can significantly alter their chemical properties, enabling the synthesis of compounds with targeted biological activities (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for their application in various fields (Balu & Gopalan, 2013).
科学的研究の応用
Oxidative Cross-Coupling Reactions
In the realm of organic chemistry, this compound is involved in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters via C−H bond cleavage at the 2‘-position in the presence of a catalyst system, leading to the production of phenanthridine derivatives in high yields. This method highlights the compound's role in facilitating complex chemical transformations, which could be valuable for synthesizing pharmacologically active molecules (Miura et al., 1998).
Potential Therapeutic Applications
The therapeutic potential of derivatives of N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide spans various domains:
Anti-Inflammatory and Analgesic Activities : Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).
Phospholipase A2 Inhibition : Oinuma et al. (1991) prepared a series of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, notably the N-(phenylalkyl)piperidine derivatives, showed significant efficacy in reducing the size of myocardial infarction in rats, indicating their potential as cardiovascular therapeutics (Oinuma et al., 1991).
Carbonic Anhydrase Inhibition : Gul et al. (2016) synthesized new sulfonamide derivatives and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited strong inhibition of human cytosolic isoforms, highlighting their potential in developing anti-tumor agents (Gul et al., 2016).
Structural and Bioactivity Studies
Research by Vigorito et al. (2022) focused on the structural characterization of benzenesulfonamides, including N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, using rotational spectroscopy. This study provided insights into the conformations of these molecules and their potential bioactive forms, which could inform drug design and development processes (Vigorito et al., 2022).
特性
IUPAC Name |
N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)19-24(22,23)17-6-4-5-15(13-17)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZWPJGUBYYLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)

![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)
![3-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4631544.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)

![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)
![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)
![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)